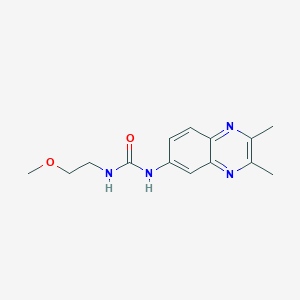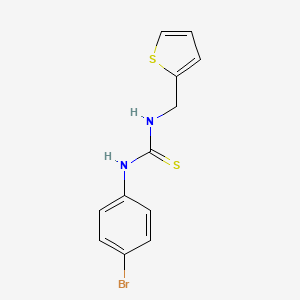![molecular formula C20H18N2O3 B5150730 3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline, commonly known as DMBC, is a synthetic compound that belongs to the class of benzo[c]cinnoline derivatives. DMBC has attracted the attention of researchers due to its potential therapeutic properties and its ability to target specific biological pathways. In
作用機序
The mechanism of action of DMBC involves its ability to target specific biological pathways. DMBC has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. DMBC also inhibits the activity of protein kinases, which play a crucial role in cell signaling pathways. By targeting these specific pathways, DMBC can induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
DMBC has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and cell cycle arrest. DMBC has also been found to have anti-inflammatory and anti-angiogenic activities. Moreover, DMBC has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of using DMBC in lab experiments is its ability to selectively target cancer cells. DMBC has been shown to have a cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy. However, the synthesis of DMBC is challenging, and the yield is generally low. Moreover, DMBC has poor solubility in water, making it difficult to administer in vivo.
将来の方向性
There are several future directions for DMBC research. One of the areas of research is to improve the synthesis method of DMBC to increase the yield and purity of the compound. Another area of research is to investigate the potential of DMBC as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative disorders. Moreover, the development of new analogs of DMBC with improved solubility and bioavailability is an area of active research.
Conclusion:
In conclusion, DMBC is a synthetic compound with potential therapeutic properties. It has been extensively studied for its anti-tumor, anti-inflammatory, and anti-angiogenic activities. DMBC has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, DMBC has a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy. However, the synthesis of DMBC is challenging, and the yield is generally low. Further research is needed to improve the synthesis method and investigate the potential of DMBC as a therapeutic agent for other diseases.
合成法
The synthesis of DMBC involves a series of chemical reactions that requires the use of specialized equipment and reagents. The most common method for synthesizing DMBC involves the condensation of 3,4-dimethoxybenzaldehyde and 2,3-dimethoxyaniline in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of purification steps to obtain pure DMBC. The yield of DMBC synthesis is generally low, and the process requires multiple steps, making it a challenging task.
科学的研究の応用
DMBC has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic activities. DMBC has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, DMBC has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-8-methoxy-2,3-diazatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8,10-hexaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-23-16-10-8-14-19-13(16)5-4-6-15(19)21-22-20(14)12-7-9-17(24-2)18(11-12)25-3/h4-11,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVGJDSHXSUFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=NN3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![N-(3-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5150658.png)
![2-(5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5150666.png)

![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)
![2-({1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinyl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5150698.png)


![ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5150713.png)


![methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B5150747.png)